
1-butyl-6-oxo-N-propyl-1,6-dihydropyridazine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-butyl-6-oxo-N-propyl-1,6-dihydropyridazine-3-carboxamide is a chemical compound with the molecular formula C12H19N3O2.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-butyl-6-oxo-N-propyl-1,6-dihydropyridazine-3-carboxamide typically involves the reaction of tricyanopyridine with iodopropane in acetonitrile, followed by refluxing for 15 hours. The resulting product is then subjected to vacuum filtration to obtain 3-cyano-1-propylpyridin-1-ium. This intermediate is dissolved in acetone, and phenyl magnesium bromide is added dropwise under light-avoiding conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.
化学反応の分析
Types of Reactions
1-butyl-6-oxo-N-propyl-1,6-dihydropyridazine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen and carbonyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted dihydropyridazine derivatives, which can exhibit different biological activities and properties.
科学的研究の応用
1-butyl-6-oxo-N-propyl-1,6-dihydropyridazine-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as anti-inflammatory and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-butyl-6-oxo-N-propyl-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to modulate the activity of certain enzymes and receptors, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve modulation of inflammatory and oxidative stress pathways .
類似化合物との比較
Similar Compounds
6-oxo-4-phenyl-1-propyl-1,6-dihydropyridine-3-carbonitrile: Similar in structure but with different substituents, leading to varied biological activities.
Diphenyl 6-oxo-1,6-dihydropyridazine-3-carboxylate: Exhibits anti-inflammatory activity and is used in similar research applications.
Uniqueness
1-butyl-6-oxo-N-propyl-1,6-dihydropyridazine-3-carboxamide is unique due to its specific substituents, which confer distinct chemical and biological properties
特性
分子式 |
C12H19N3O2 |
|---|---|
分子量 |
237.30 g/mol |
IUPAC名 |
1-butyl-6-oxo-N-propylpyridazine-3-carboxamide |
InChI |
InChI=1S/C12H19N3O2/c1-3-5-9-15-11(16)7-6-10(14-15)12(17)13-8-4-2/h6-7H,3-5,8-9H2,1-2H3,(H,13,17) |
InChIキー |
XBQQSCGTGOBASO-UHFFFAOYSA-N |
正規SMILES |
CCCCN1C(=O)C=CC(=N1)C(=O)NCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-chloro-2-[(Z)-(hydroxyimino)methyl]-6-methoxyphenol](/img/structure/B14895225.png)

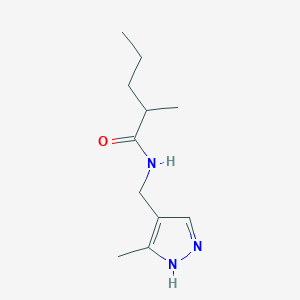
![3-(benzo[d][1,3]dioxol-5-yl)-6-bromo-2H-chromen-2-one](/img/structure/B14895248.png)

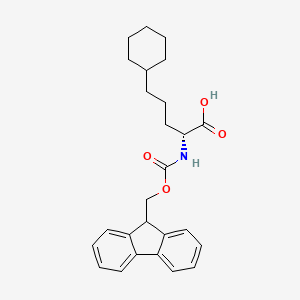

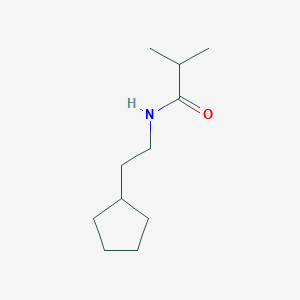
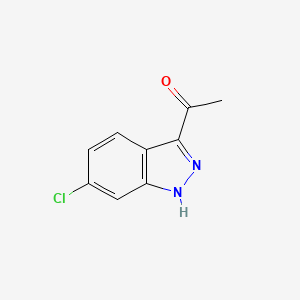
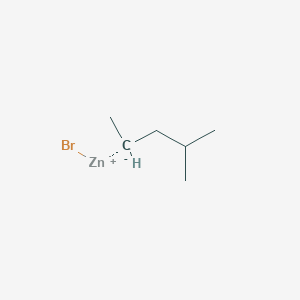

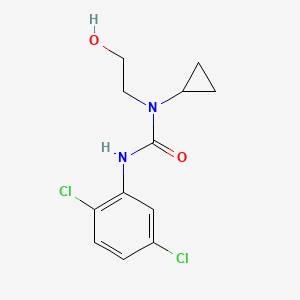
![3-[(4-Chlorobenzyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14895288.png)

